N-Fmoc-2-bromobenzyl-glycine
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Overview
Description
N-Fmoc-2-bromobenzyl-glycine: is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of glycine, with a 2-bromobenzyl group attached to the alpha carbon. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-bromobenzyl-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms N-Fmoc-glycine.
Bromobenzylation: The protected glycine is then subjected to a bromobenzylation reaction. This involves the reaction of N-Fmoc-glycine with 2-bromobenzyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of glycine, Fmoc-Cl, and 2-bromobenzyl bromide are handled in bulk.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and time.
Purification: The final product is purified using techniques such as crystallization, recrystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-bromobenzyl-glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Deprotection Reactions: Piperidine in DMF is the standard reagent for Fmoc deprotection. The reaction is usually carried out at room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include azido, thio, or alkoxy derivatives of this compound.
Deprotected Glycine: Removal of the Fmoc group yields 2-bromobenzyl-glycine.
Scientific Research Applications
N-Fmoc-2-bromobenzyl-glycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides. The Fmoc group provides protection during the synthesis process and can be easily removed when needed.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs. Its bromobenzyl group can be modified to introduce various functional groups, enhancing the biological activity of the resulting peptides.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for the development of bioconjugates with specific functions.
Mechanism of Action
The mechanism of action of N-Fmoc-2-bromobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amine group of glycine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
N-Fmoc-2-bromobenzyl-glycine can be compared with other Fmoc-protected amino acids and bromobenzyl derivatives:
N-Fmoc-glycine: Lacks the 2-bromobenzyl group, making it less versatile for further functionalization.
N-Fmoc-2-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and properties of the compound.
N-Fmoc-2-iodobenzyl-glycine: Contains an iodine atom, which can be more reactive in substitution reactions compared to bromine.
Each of these compounds has unique properties and reactivities, making this compound distinct in its applications and usefulness in synthetic chemistry.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGXPTMBSXIEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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